molecular formula C12H15BrO3 B14500105 3-(2-Allyl-4-bromophenoxy)-1,2-propanediol CAS No. 63905-17-9

3-(2-Allyl-4-bromophenoxy)-1,2-propanediol

Cat. No.: B14500105
CAS No.: 63905-17-9
M. Wt: 287.15 g/mol
InChI Key: RPSRVESLGPZACW-UHFFFAOYSA-N
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Description

3-(2-Allyl-4-bromophenoxy)-1,2-propanediol is an organic compound that features a brominated phenoxy group attached to a propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Allyl-4-bromophenoxy)-1,2-propanediol typically involves the reaction of 2-allyl-4-bromophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Allyl-4-bromophenoxy)-1,2-propanediol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(2-Allyl-4-bromophenoxy)-1,2-propanediol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Allyl-4-bromophenoxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the allyl group can influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Allyl-4-bromophenol: A precursor in the synthesis of 3-(2-Allyl-4-bromophenoxy)-1,2-propanediol.

    3-(2-Allylphenoxy)-1,2-propanediol: A similar compound lacking the bromine atom.

    3-(4-Bromophenoxy)-1,2-propanediol: A compound with a bromine atom but without the allyl group.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the allyl group, which confer distinct chemical and biological properties. These structural features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

63905-17-9

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

3-(4-bromo-2-prop-2-enylphenoxy)propane-1,2-diol

InChI

InChI=1S/C12H15BrO3/c1-2-3-9-6-10(13)4-5-12(9)16-8-11(15)7-14/h2,4-6,11,14-15H,1,3,7-8H2

InChI Key

RPSRVESLGPZACW-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1)Br)OCC(CO)O

Origin of Product

United States

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